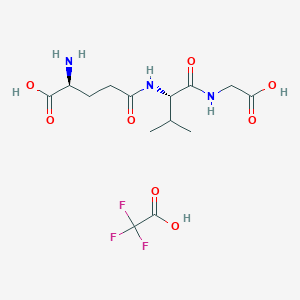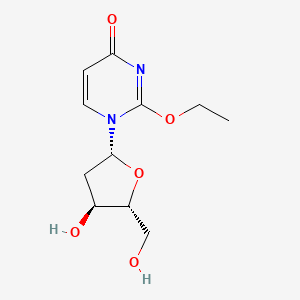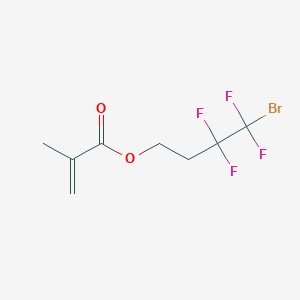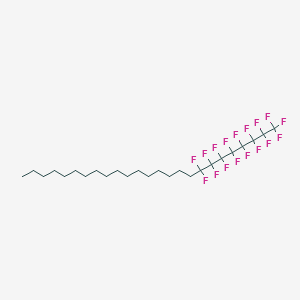
Methyl 2-(4-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-phenyl)-propionic acid methyl ester, also known as methyl 2-(4-methylphenyl)propanoate, is an organic compound that belongs to the class of esters. It is derived from 2-(4-Methyl-phenyl)-propionic acid and methanol. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and fragrances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(4-Methyl-phenyl)-propionic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2-(4-Methyl-phenyl)-propionic acid+MethanolAcid Catalyst2-(4-Methyl-phenyl)-propionic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of 2-(4-Methyl-phenyl)-propionic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
2-(4-Methyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(4-Methyl-phenyl)-propionic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(4-Methyl-phenyl)-propionic acid and methanol.
Reduction: 2-(4-Methyl-phenyl)-propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
2-(4-Methyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 2-(4-Methyl-phenyl)-propionic acid methyl ester depends on its specific application. In the context of drug development, it may act as a prodrug that is metabolized in the body to release the active compound, 2-(4-Methyl-phenyl)-propionic acid. This active compound can inhibit the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(4-Methyl-phenyl)-propionic acid: The parent acid of the ester, used in similar applications.
Methyl 2-phenylpropanoate: An ester with a similar structure but without the methyl group on the phenyl ring.
Ethyl 2-(4-Methyl-phenyl)propanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-(4-Methyl-phenyl)-propionic acid methyl ester is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
methyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI 键 |
FHMQHCLTSCTWHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)
![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)



